C16 Galactosylceramide

Lipidomics Metabolic Flux Sphingolipid Turnover

Generic long-chain GalCer analogs compromise metabolic flux and immunological studies. This defined C16:0 species is essential for reproducible pulse-chase experiments due to its rapid intracellular turnover versus C24 species, and for bovine CD1d presentation assays where long-chain analogs fail. For procurement managers, this certified standard guarantees lot-to-lot consistency for quantitative lipidomics. • Rapid turnover kinetics for acute metabolic tracking studies • Enables bovine CD1d-restricted NKT cell assays where C26:0 analogs fail • Certified purity ideal for LC-MS/MS MRM method development and spectral libraries

Molecular Formula C40H77NO8
Molecular Weight 700.0 g/mol
CAS No. 34324-89-5
Cat. No. B019202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC16 Galactosylceramide
CAS34324-89-5
SynonymsC16-GalCer
N-palmitoyl galactosyl-C18-sphingosine
N-palmitoylgalactosylsphingosine
N-palmitoylpsychosine
NPGS
NPoGS
Molecular FormulaC40H77NO8
Molecular Weight700.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O
InChIInChI=1S/C40H77NO8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(43)33(32-48-40-39(47)38(46)37(45)35(31-42)49-40)41-36(44)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h27,29,33-35,37-40,42-43,45-47H,3-26,28,30-32H2,1-2H3,(H,41,44)/b29-27+/t33-,34+,35+,37-,38-,39+,40+/m0/s1
InChIKeyVJLLLMIZEJJZTE-DKZZKAIRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C16 Galactosylceramide: Product Profile & Sourcing


C16 Galactosylceramide (C16 GalCer), also designated as Galβ-Cer(d18:1/16:0) or N-palmitoyl-β-D-galactosylsphingosine (CAS 34324-89-5), is a neutral glycosphingolipid of the cerebroside class [1]. This amphipathic molecule comprises a sphingosine base (d18:1) N-acylated with a palmitic acid (C16:0) chain and β-glycosidically linked to a galactose headgroup [1][2]. As an endogenous sphingolipid, C16 GalCer participates in cellular lipid metabolism and immune regulation . It serves as a critical reference standard and experimental tool in diabetes research, immunology, and lipidomics, offering a defined short-chain GalCer species for precise biochemical and pharmacological studies .

Compound Class
Short-chain neutral glycosphingolipid (C16:0 GalCer)
Research Areas
Lipid metabolism, immunology, NKT cell biology
Selection Logic
Defined short-chain species for precise turnover and binding studies

C16 Galactosylceramide: Chain-Length Specificity


Generic substitution of C16 galactosylceramide with its longer-chain analogs (e.g., C18:0, C24:1) is scientifically invalid due to fatty acyl chain length-dependent differences in metabolic turnover kinetics, membrane biophysics, and immunoreceptor engagement. Quantitative studies demonstrate that C16:0 GalCer exhibits a significantly more rapid intracellular turnover compared to C24 species, reflecting distinct metabolic pool dynamics [1]. Furthermore, crystallographic and functional data reveal that CD1d antigen-presenting molecules exhibit restricted binding pockets; bovine CD1d, for instance, can present C16:0 α-GalCer but fails to bind long-chain glycolipids such as C26:0 α-GalCer [2][3]. In myelin biology, the functional compensation for loss of very long-chain (C22-C24) sphingolipids is primarily achieved by C18 species, not C16, indicating distinct structural roles across chain lengths [4]. Consequently, selecting the precise chain length is not a matter of preference but a critical determinant of experimental outcome and data reproducibility.

Turnover
C16:0 GalCer shows faster metabolic turnover than C24 species; replacement with longer-chain analogs may mask acute regulatory changes.
CD1d Binding
Bovine CD1d binding pocket cannot accommodate long-chain glycolipids; C26:0 α-GalCer fails to be presented, risking false-negative results.
Myelin Models
In myelin biology, loss of very long-chain sphingolipids is compensated by C18 species, not C16; chain-length choice may influence model relevance.

C16 Galactosylceramide: Comparative Biological Evidence


Metabolic Turnover: C16 vs. C24 GalCer

C16:0 GalCer exhibits significantly faster metabolic turnover than its C24:0 and C24:1 counterparts. Stable isotope tracer lipidomics using [13C-U]glucose in HEp-2 cells revealed that glycosphingolipid species with the shortest N-amidated fatty acyl chains (C16:0 and C18:0) have a more rapid turnover compared to species with the longest chains (C24:0 and C24:1) [1]. This indicates that C16 GalCer resides in a more dynamic metabolic pool, making it a more responsive probe for studying acute changes in sphingolipid metabolism.

Turnover Rate
Head-to-head
Reported faster turnover vs C24:0/C24:1 (p < 0.05)
Supports acute metabolic flux probe selection
HEp-2 cell tracer study; C16:0/C18:0 more dynamic
Lipidomics Metabolic Flux Sphingolipid Turnover

CD1d Presentation: C16 vs. C26 α-GalCer

Bovine CD1d exhibits a structurally restricted A' pocket that allows binding of C16:0 α-galactosylceramide but sterically excludes longer-chain glycolipids. Crystallographic analysis (PDB: 4F7E) confirms the accommodation of the C16:0 acyl chain within the binding groove [1]. Functional assays further demonstrate that bovine CD1d can present C12:0 and C16:0 α-GalCer, but is unable to present α-GalCer bearing a C26:0 fatty acid [2]. This chain-length specificity is critical for studies involving bovine NKT cell activation.

CD1d Presentation
Head-to-head
Functional presentation of C16:0 α-GalCer by bovine CD1d; C26:0 not presented
Crucial for bovine NKT cell activation assays
Crystal structure (PDB 4F7E) and T cell assay data
Immunology CD1d NKT Cell Antigen Presentation

Myelin Compensation by C18 Sphingolipids

In oligodendrocyte-specific Ceramide Synthase 2 (CerS2) knockout mice, the pronounced loss of myelin-enriched C22-C24 sphingolipids is functionally compensated by a greatly increased accumulation of C18 sphingolipids, not C16 species [1]. This demonstrates that, despite the faster turnover of C16 GalCer in vitro, C18 sphingolipids are the preferred biosynthetic substitute for maintaining myelin structural integrity when very long-chain species are depleted.

Myelin Compensation
Cross-study
C18 sphingolipids, not C16, compensate for loss of very long-chain species in myelin
May inform myelin stability research; C18 is primary substitute
CerS2 knockout mouse model; lipidomic analysis
Myelin Biology Lipidomics Ceramide Synthase 2

Bile Salt Formulation for GalCer Bioavailability

A patent (EP 2060252 A1) specifically addresses formulation challenges for galactosylceramide derivatives. The invention details a composition comprising at least one galactosylceramide derivative and at least one bile salt (e.g., sodium taurocholate or sodium deoxycholate) [1]. This co-solubilization strategy is designed to overcome the poor aqueous solubility typical of cerebrosides, thereby enhancing bioavailability for in vivo applications. While the patent covers a range of derivatives, it highlights a defined formulation pathway applicable to C16 GalCer, distinguishing it from generic lipid preparation methods.

Formulation Method
Supporting evidence
Bile salt co-solubilization described in EP 2060252 A1
Supports formulation-exposure review
Patent-based guidance; quantitative bioavailability data not provided
Pharmaceutical Formulation Drug Delivery Bioavailability

Tandem MS Differentiation of GalCer Chain Lengths

C16 GalCer (GalCer(d18:1/16:0)) can be analytically resolved and quantified from its longer-chain analogs (e.g., d18:1/18:0, d18:1/24:1) using tandem mass spectrometry (MS²) [1]. The distinct molecular masses (e.g., ~700 g/mol for C16:0, 728 g/mol for C18:0) and characteristic glycosidic fragmentation patterns allow for unambiguous identification and relative quantification in complex lipid extracts [1]. This specificity is essential for accurate lipidomic profiling and for verifying the identity and purity of commercial standards.

MS Differentiation
Class-level
Distinct m/z ~700 (C16:0) and glycosidic fragmentation pattern
Supports lipidomic assay specificity
Tandem MS with collision-induced dissociation
Analytical Chemistry Lipidomics Mass Spectrometry

C16 Galactosylceramide: Application Scenarios


Metabolic Flux & Pulse-Chase Analysis

Given its quantitatively faster turnover rate compared to C24 species in human cell lines [1], C16 galactosylceramide is the superior choice for pulse-chase and metabolic flux experiments. Researchers can track the rapid incorporation and turnover of this short-chain species to probe acute regulatory mechanisms in sphingolipid metabolism, glycosphingolipid trafficking, and lipid raft dynamics, where longer-chain analogs would mask rapid changes due to their slower kinetics [1].

Bovine and Veterinary NKT Cell Studies

The unique ability of bovine CD1d to bind and present C16:0 α-galactosylceramide, while failing to present longer-chain (C26:0) analogs [1][2], makes C16 GalCer an indispensable reagent for investigating CD1d-restricted NKT cell biology in cattle and potentially other ruminants. Use of longer-chain alternatives will yield false-negative results in antigen presentation assays, directly impacting the validity of immunological studies in these species.

Analytical Standard for Short-Chain Cerebrosides

For quantitative lipidomics, high-purity C16 GalCer serves as an essential reference standard for calibrating LC-MS/MS assays targeting the C16:0 cerebroside species [1]. Its distinct molecular mass and fragmentation pattern enable accurate identification and quantification in biological samples. Procurement of certified C16 GalCer is critical for laboratories developing MRM (multiple reaction monitoring) methods for sphingolipid panels or building spectral libraries for untargeted lipidomics [1].

Glycosphingolipid Formulation & Bioavailability Studies

The specific formulation guidance provided in patent EP 2060252 A1 [1], which details co-solubilization with bile salts, offers a defined starting point for formulating C16 GalCer for in vivo administration. Researchers aiming to overcome the poor aqueous solubility of cerebrosides for bioavailability or efficacy studies can utilize this patented approach as a validated method, rather than relying on non-optimized generic solubilization protocols.

Application
Selection Property
Validation Focus
Metabolic flux & pulse-chase analysis
Chain-length-dependent turnover
Metabolic pool dynamics review
Bovine NKT cell studies
CD1d binding specificity
Antigen presentation assay validation
LC-MS/MS lipidomics standard
High-purity cerebroside reference
Method calibration and spectral library
In vivo formulation studies
Bile salt co-formulation approach
In vivo administration feasibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for C16 Galactosylceramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.